molecular formula C24H20BrNO4 B6231714 (r)-n-Fmoc-4-bromophenylalanine CAS No. 276262-70-5

(r)-n-Fmoc-4-bromophenylalanine

Cat. No.: B6231714
CAS No.: 276262-70-5
M. Wt: 466.3
InChI Key:
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Description

®-N-Fmoc-4-bromophenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Fmoc-4-bromophenylalanine typically involves the bromination of phenylalanine followed by the protection of the amino group with an Fmoc group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The Fmoc protection is usually carried out using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of ®-N-Fmoc-4-bromophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in ®-N-Fmoc-4-bromophenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or ethanol.

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol derivatives of phenylalanine.

    Deprotected Amino Acid: Removal of the Fmoc group yields 4-bromophenylalanine.

Scientific Research Applications

Chemistry: ®-N-Fmoc-4-bromophenylalanine is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the incorporation of brominated phenylalanine residues into peptides, which can be further modified for various applications.

Biology and Medicine: In biological research, this compound is used to study protein interactions and functions. The bromine atom can serve as a site for further functionalization, enabling the introduction of various probes or labels. In medicine, peptides containing ®-N-Fmoc-4-bromophenylalanine are investigated for their potential therapeutic properties.

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs. Its stability and ease of handling make it a valuable building block in drug development.

Mechanism of Action

The primary mechanism of action of ®-N-Fmoc-4-bromophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or interactions. The bromine atom can participate in various chemical modifications, enabling the study of protein functions and interactions.

Comparison with Similar Compounds

    ®-N-Fmoc-phenylalanine: Lacks the bromine atom, making it less reactive in substitution reactions.

    ®-N-Fmoc-4-chlorophenylalanine: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    ®-N-Fmoc-4-iodophenylalanine: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.

Uniqueness: ®-N-Fmoc-4-bromophenylalanine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical modifications and applications in peptide synthesis.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBAVBWXRDHONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276262-70-5
Record name 3-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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